

Application Notes and Protocols: P160 Peptide in Preclinical Cancer Models

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Compound of Interest

Compound Name: P160 peptide

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The **P160 peptide** (sequence: VPWMEPAYQRFL) has emerged as a promising tool in preclinical cancer research, primarily functioning as a targeting vector for the specific delivery of therapeutic and diagnostic agents to cancer cells.^{[1][2]} This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Overview of P160 Peptide Applications

The **P160 peptide** was identified through phage display technology and has demonstrated significant affinity for neuroblastoma and breast cancer cells.^{[1][2]} Its primary application lies in its ability to bind to specific receptors on the surface of these cancer cells, leading to internalization. This characteristic makes it an ideal candidate for conjugating with cytotoxic drugs, radioisotopes, or imaging agents to enhance their delivery to the tumor site while minimizing off-target effects.^{[1][3]} In breast cancer, the **P160 peptide** has been shown to bind to the keratin 1 (KRT1) receptor.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of the **P160 peptide**.

Table 1: In Vitro Binding and Internalization of **P160 Peptide**

Cell Line	Cancer Type	Binding Affinity (IC50)	Internalization Rate (% of total bound)	Notes	Reference
WAC 2	Neuroblastoma	Not Reported	~50% after 1 hour at 37°C	Binding was inhibited up to 95% by unlabeled p160.	[1] [3]
MDA-MB-435	Breast Cancer	0.6 µmol/L	~40%	Binding was inhibited up to 95% by unlabeled p160.	[2]
MCF-7	Breast Cancer	Not Reported	Not Reported	Showed higher uptake than MDA-MB-435 cells.	[1]

Table 2: In Vivo Biodistribution of ¹³¹I-labeled **P160 Peptide** in Tumor-Bearing Mice

Cancer Model	Time Post-Injection	Tumor Uptake (%ID/g)	Tumor-to-Muscle Ratio	Tumor-to-Blood Ratio	Reference
WAC 2 Neuroblastoma	1 hour	~4%	Higher than most organs	~1	[1]
MDA-MB-435 Breast Cancer	Not Reported	Higher than most organs	Higher for p160 than for an RGD peptide	Not Reported	[2]

%ID/g = Percentage of Injected Dose per gram of tissue.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the **P160 peptide**.

Solid-Phase Peptide Synthesis of P160

This protocol outlines the manual synthesis of the **P160 peptide** using the Merrifield strategy with Fmoc chemistry.^{[1][5]}

Materials:

- Rink amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- N-methyl-2-pyrrolidone (NMP)
- Piperidine
- 1-hydroxybenztriazole (HOBt)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Ice-cold diethyl ether
- Acetonitrile (ACN)
- Water

Procedure:

- Resin Swelling: Swell the Rink amide resin in DMF in a solid-phase synthesis vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in NMP for 5-10 minutes.
 - Repeat the treatment.
 - Wash the resin extensively with NMP and DMF.
- Amino Acid Coupling:
 - In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt (3 eq.), and HBTU (3 eq.) in DMF.
 - Add DIEA (6 eq.) to the amino acid mixture to activate it.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test.
- Washing: After each deprotection and coupling step, wash the resin with DMF, DCM, and isopropanol.
- Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the P160 sequence (VPWMEPAYQRFL).
- Cleavage and Deprotection:
 - Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
- Peptide Precipitation:

- Filter the resin and precipitate the peptide by adding the cleavage mixture to ice-cold diethyl ether.
- Centrifuge to pellet the peptide and wash with cold ether.
- Purification:
 - Dissolve the crude peptide in a minimal amount of ACN/water.
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the **P160 peptide** using mass spectrometry and analytical HPLC.

Radiolabeling of P160 Peptide

This protocol describes the iodination of the **P160 peptide** using the Chloramine-T method.^[1]

Materials:

- **P160 peptide**
- ¹²⁵I or ¹³¹I
- Chloramine-T
- Sodium metabisulfite
- Phosphate buffer (pH 7.4)
- HPLC for purification

Procedure:

- Dissolve the **P160 peptide** in phosphate buffer.
- Add Na¹²⁵I or Na¹³¹I to the peptide solution.
- Initiate the reaction by adding a fresh solution of Chloramine-T.

- Allow the reaction to proceed for 1-2 minutes at room temperature.
- Quench the reaction by adding sodium metabisulfite.
- Purify the radiolabeled peptide using RP-HPLC.
- Determine the radiochemical purity and specific activity of the final product.

In Vitro Cell Binding Assay

This protocol details the procedure to determine the binding affinity of radiolabeled P160 to cancer cells.^{[1][2]}

Materials:

- Cancer cell lines (e.g., WAC 2, MDA-MB-435)
- Cell culture medium
- 125I-labeled **P160 peptide**
- Unlabeled **P160 peptide**
- Binding buffer (e.g., serum-free medium with 1% BSA)
- Gamma counter

Procedure:

- Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere overnight.
- Washing: Wash the cells with cold binding buffer.
- Incubation:
 - Total Binding: Add a known concentration of 125I-P160 in binding buffer to the wells.
 - Non-specific Binding: In a separate set of wells, add the same concentration of 125I-P160 along with a large excess (e.g., 1000-fold) of unlabeled P160.

- Incubate the plates for 1 hour at 37°C.
- Washing: Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound peptide.
- Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
- Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.
- Calculation:
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - For competition assays to determine IC₅₀, use increasing concentrations of unlabeled P160.

In Vitro Internalization Assay

This protocol is used to quantify the amount of **P160 peptide** that is internalized by cancer cells.^{[1][2]}

Materials:

- Same as for the cell binding assay
- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

Procedure:

- Follow steps 1-4 of the cell binding assay protocol.
- Remove Surface-Bound Peptide:
 - Aspirate the incubation medium.
 - Wash the cells with ice-cold binding buffer.
 - Add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice to strip surface-bound radioligand.

- Collect the supernatant (this contains the surface-bound fraction).
- Collect Internalized Peptide:
 - Wash the cells again with acid wash buffer.
 - Lyse the cells with lysis buffer (this contains the internalized fraction).
- Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
- Calculation: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

In Vivo Biodistribution Study

This protocol describes how to assess the distribution of radiolabeled P160 in a tumor-bearing animal model.^{[1][2]}

Materials:

- Tumor-bearing mice (e.g., nude mice with WAC 2 or MDA-MB-435 xenografts)
- **¹³¹I-labeled P160 peptide**
- Anesthesia
- Syringes and needles
- Dissection tools
- Gamma counter

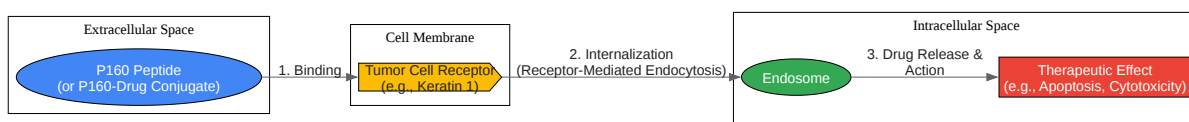
Procedure:

- **Animal Model:** Establish tumor xenografts in immunocompromised mice by subcutaneous injection of cancer cells. Allow the tumors to grow to a suitable size.
- **Peptide Administration:** Inject a known amount of ¹³¹I-P160 into the tail vein of the mice.

- Time Points: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize a cohort of mice.
- Tissue Collection:
 - Collect blood via cardiac puncture.
 - Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, etc.).
- Measurement:
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample using a gamma counter.
 - Include a standard of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
- Data Analysis: Calculate the %ID/g for each tissue and determine tumor-to-organ ratios.

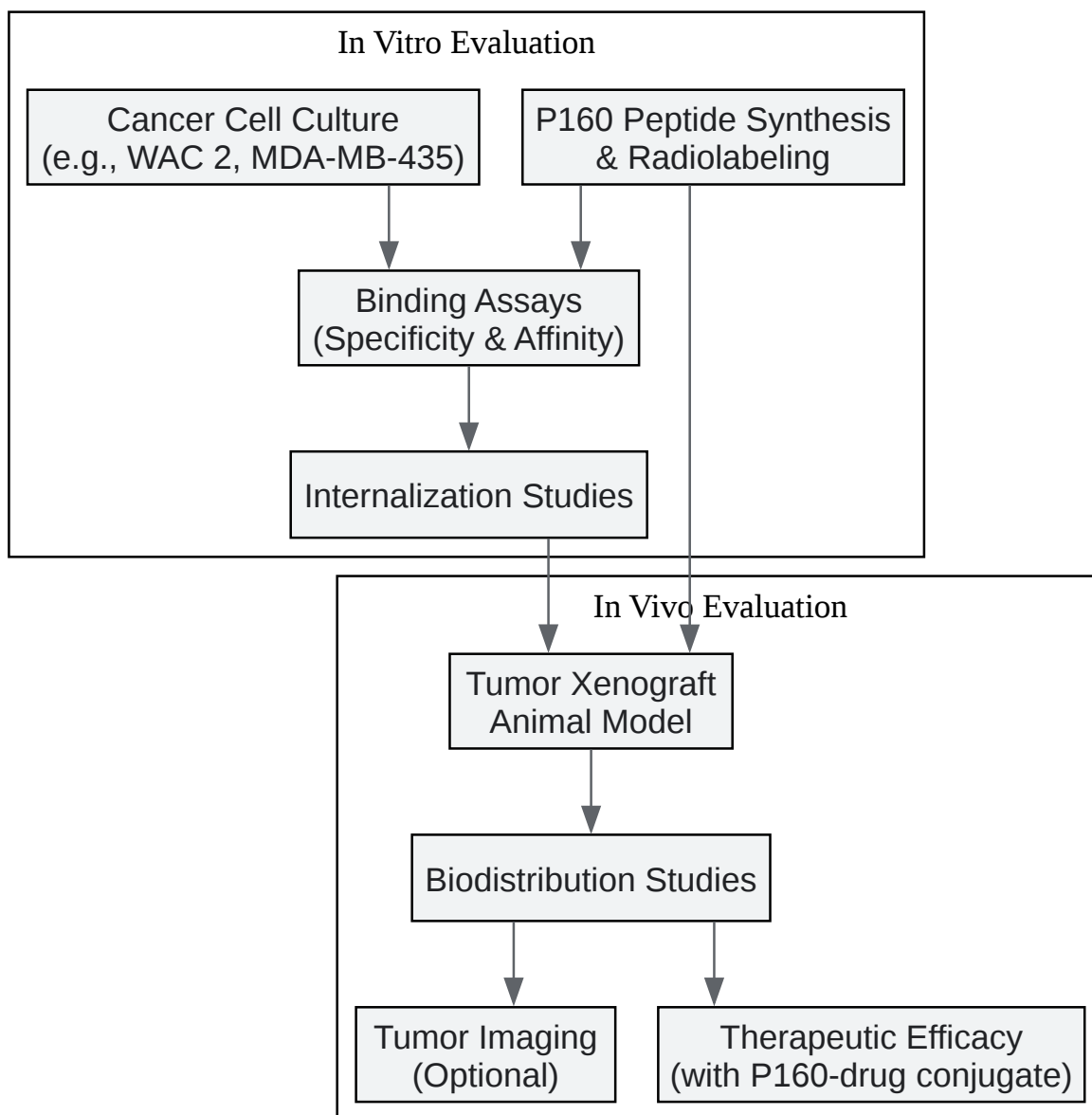
Visualizations

Signaling and Experimental Workflow Diagrams



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Caption: **P160 peptide** targeting mechanism on a cancer cell.



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Caption: Experimental workflow for preclinical evaluation of P160.

Conclusion

The **P160 peptide** is a valuable tool for targeted cancer therapy and diagnosis in preclinical settings. Its specificity for certain cancer cell types, coupled with its ability to be internalized, makes it an attractive candidate for the development of novel drug delivery systems. The

protocols and data presented here provide a foundation for researchers to further explore and utilize the **P160 peptide** in their cancer research endeavors. Further investigation into its binding partners on different cancer cells and the optimization of its pharmacokinetic properties will be crucial for its potential clinical translation.

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